Cas no 2000093-74-1 (1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile)

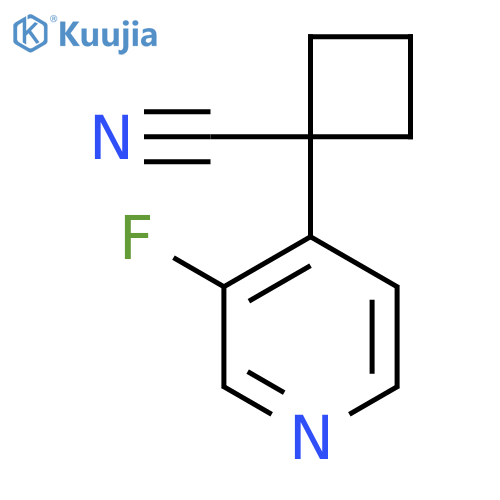

2000093-74-1 structure

商品名:1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile

- EN300-1819506

- 2000093-74-1

-

- インチ: 1S/C10H9FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2

- InChIKey: MBNQMZCAQNMXTL-UHFFFAOYSA-N

- ほほえんだ: FC1C=NC=CC=1C1(C#N)CCC1

計算された属性

- せいみつぶんしりょう: 176.07497646g/mol

- どういたいしつりょう: 176.07497646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 36.7Ų

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819506-5.0g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 5g |

$3645.0 | 2023-06-01 | ||

| Enamine | EN300-1819506-0.25g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1819506-10.0g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 10g |

$5405.0 | 2023-06-01 | ||

| Enamine | EN300-1819506-5g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1819506-0.05g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1819506-0.1g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1819506-0.5g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1819506-2.5g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1819506-10g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1819506-1.0g |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |

2000093-74-1 | 1g |

$1256.0 | 2023-06-01 |

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

2000093-74-1 (1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 157047-98-8(Benzomalvin C)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量